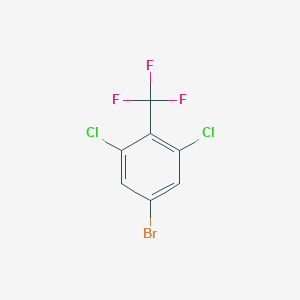
4-Bromo-2,6-dichlorobenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,6-dichlorobenzotrifluoride is an organic compound with the molecular formula C7H2BrCl2F3. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and chlorine atoms. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
準備方法
The synthesis of 4-Bromo-2,6-dichlorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination and chlorination of 2,6-dichlorobenzotrifluoride using bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane .
化学反応の分析
4-Bromo-2,6-dichlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
4-Bromo-2,6-dichlorobenzotrifluoride is employed in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Bromo-2,6-dichlorobenzotrifluoride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution .
類似化合物との比較
4-Bromo-2,6-dichlorobenzotrifluoride can be compared with other similar compounds, such as:
4-Chlorobenzotrifluoride: This compound has a similar structure but lacks the bromine and additional chlorine atoms.
4-Bromo-2,6-difluorobenzotrifluoride: This compound has fluorine atoms instead of chlorine, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in chemical synthesis and industry.
生物活性
4-Bromo-2,6-dichlorobenzotrifluoride (CAS No. 2169186-20-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, toxicity, and relevant research findings.
The chemical formula of this compound is C7H2BrCl2F3. The compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 267.00 g/mol |
| Boiling Point | Not available |
| Solubility | Moderately soluble |
| Log P (octanol-water) | 3.76 |
| Toxicity | Harmful if swallowed |
Toxicological Profile
Research indicates that this compound exhibits varying degrees of toxicity in different biological systems. Its acute toxicity is classified as low to moderate, with potential harmful effects on aquatic organisms such as Daphnia magna .
Key Toxicological Findings:
- Aquatic Toxicity: Studies have shown that exposure to halogenated compounds can lead to significant mortality rates in Daphnia magna, indicating potential environmental hazards .
- Mammalian Toxicity: The compound has been evaluated for its effects on mammalian cells, demonstrating cytotoxicity at higher concentrations .
The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition: It has been reported as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C9), which are critical in drug metabolism and detoxification processes .
- Cellular Stress Response: The compound may induce oxidative stress in cells, leading to apoptosis or necrosis depending on the concentration and exposure duration .
Case Studies
- Aquatic Toxicity Assessment:
- Mammalian Cell Studies:
特性
IUPAC Name |
5-bromo-1,3-dichloro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOANTAIXHOVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














